2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid is a complex organic compound with the molecular formula C16H19N3O4S This compound is notable for its unique structure, which includes a nicotinic acid core substituted with an amino group and a 4-T-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the sulfamoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nicotinic acid core may also play a role in binding to receptors or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Known for its anticancer properties.
Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.
Pyridine compounds: Noted for their antimicrobial and antiviral activities.
Uniqueness
2-Amino-5-(4-T-butylsulfamoylphenyl)nicotinic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the T-butylsulfamoyl group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)12-6-4-10(5-7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H2,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNPCXCHINLYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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